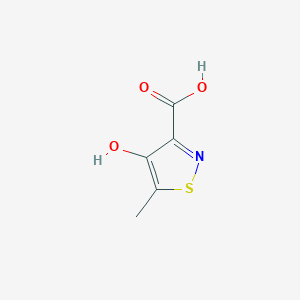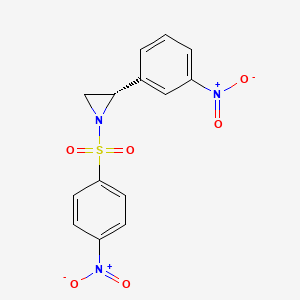
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by a benzene ring fused with a seven-membered diazepine ring, which includes nitrogen atoms at positions 1 and 5.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with ketones. For instance, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield 1,5-benzodiazepines . The reaction typically proceeds under mild conditions and shows good functional group compatibility.
Another method involves the use of γ-Fe2O3@SiO2/Ce(OTf)3 as a catalyst in a one-pot three-component domino reaction. This method allows for the efficient synthesis of 1,5-benzodiazepine-2,3-dicarboxylates by reacting substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Catalysts such as BiCl3 and γ-Fe2O3@SiO2/Ce(OTf)3 are preferred due to their efficiency and recyclability.
化学反应分析
Types of Reactions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
科学研究应用
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar core structure but with different substituents.
Uniqueness
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. Its methyl group at position 1 and the dihydro nature of the compound contribute to its distinct properties compared to other benzodiazepines.
属性
CAS 编号 |
787518-40-5 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-7H,4,8H2,1H3 |
InChI 键 |
IIWNRRWSRCQSLR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)




![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
